molecular formula C6H8BF3KN2O2+ B12354320 potassium;(1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-yl)-trifluoroboranuide

potassium;(1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-yl)-trifluoroboranuide

Cat. No.: B12354320
M. Wt: 247.05 g/mol
InChI Key: HQOZYEZGWBXSNZ-UHFFFAOYSA-N
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Description

1,3-Dimethyluracil-5-trifluoroborate potassium salt is a chemical compound with the molecular formula C6H7BF3KN2O2 and a molecular weight of 246.04 g/mol . It is a potassium salt derivative of 1,3-dimethyluracil, where the uracil ring is substituted with a trifluoroborate group at the 5-position. This compound is primarily used in research settings and is known for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyluracil-5-trifluoroborate potassium salt typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 1,3-dimethyluracil-5-trifluoroborate potassium salt are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyluracil-5-trifluoroborate potassium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.

    Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the trifluoroborate group with an aryl halide .

Scientific Research Applications

1,3-Dimethyluracil-5-trifluoroborate potassium salt has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyluracil-5-trifluoroborate potassium salt involves its ability to participate in various chemical reactions. The trifluoroborate group is highly reactive and can form stable bonds with other molecules. This reactivity makes it useful in coupling reactions, where it acts as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyluracil-5-trifluoroborate potassium salt is unique due to the presence of both the 1,3-dimethyl substitutions and the trifluoroborate group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various research applications .

Properties

Molecular Formula

C6H8BF3KN2O2+

Molecular Weight

247.05 g/mol

IUPAC Name

potassium;(1,3-dimethyl-2,4-dioxo-5H-pyrimidin-1-ium-5-yl)-trifluoroboranuide

InChI

InChI=1S/C6H8BF3N2O2.K/c1-11-3-4(7(8,9)10)5(13)12(2)6(11)14;/h3-4H,1-2H3;/q;+1

InChI Key

HQOZYEZGWBXSNZ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1C=[N+](C(=O)N(C1=O)C)C)(F)(F)F.[K+]

Origin of Product

United States

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